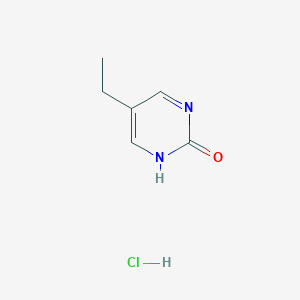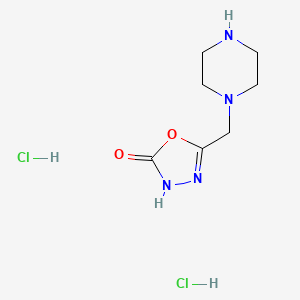
5-Ethyl-2-pyrimidinol hydrochloride
Overview
Description
5-Ethyl-2-pyrimidinol hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-pyrimidinol hydrochloride typically involves the reaction of 5-ethyl-2-pyrimidinol with hydrochloric acid. The process can be summarized as follows:
Starting Material: 5-Ethyl-2-pyrimidinol.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation. The mixture is stirred until the reaction is complete, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-pyrimidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Pyrimidine amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethyl-2-pyrimidinol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its pharmacological properties. It is studied for its anti-inflammatory, antibacterial, and antiviral activities. Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Ethyl-2-pyrimidinol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to its pharmacological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
- 5-Methyl-2-pyrimidinol hydrochloride
- 2-Methyl-4-(4-morpholinyl)-5-pyrimidinol hydrochloride
- 2-Methyl-4-(1-piperidinyl)-5-pyrimidinol hydrochloride
- 2-Methyl-4-(4-thiomorpholinyl)-5-pyrimidinol hydrochloride
Comparison: 5-Ethyl-2-pyrimidinol hydrochloride is unique due to the presence of an ethyl group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and pharmacological properties compared to other similar compounds. For instance, the ethyl group may enhance its lipophilicity, affecting its absorption and distribution in biological systems .
Properties
IUPAC Name |
5-ethyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOCQXMAZCVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)

![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
